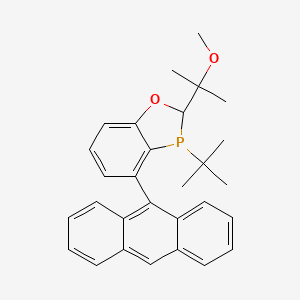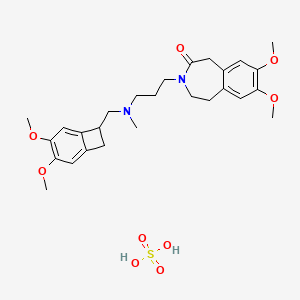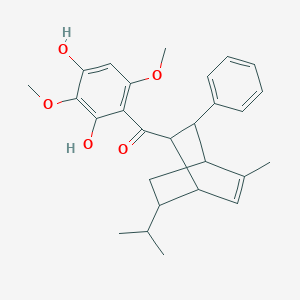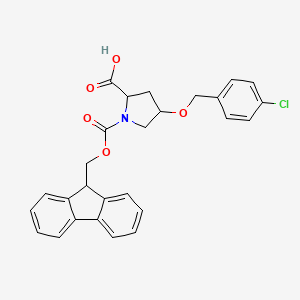
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole is a complex organic compound with a unique structure that combines anthracene, tert-butyl, and benzoxaphosphole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxaphosphole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzoxaphosphole ring.
Introduction of the Anthracene Moiety: This step involves the coupling of anthracene derivatives with the benzoxaphosphole core, often using palladium-catalyzed cross-coupling reactions.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides in the presence of a strong base.
Incorporation of the Methoxypropan-2-yl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene and benzoxaphosphole moieties, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-anthracen-9-yl-3-tert-butyl-2-(2-hydroxypropan-2-yl)-2H-1,3-benzoxaphosphole
- 4-anthracen-9-yl-3-tert-butyl-2-(2-chloropropan-2-yl)-2H-1,3-benzoxaphosphole
- 4-anthracen-9-yl-3-tert-butyl-2-(2-aminopropan-2-yl)-2H-1,3-benzoxaphosphole
Uniqueness
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C29H31O2P |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-anthracen-9-yl-3-tert-butyl-2-(2-methoxypropan-2-yl)-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C29H31O2P/c1-28(2,3)32-26-23(16-11-17-24(26)31-27(32)29(4,5)30-6)25-21-14-9-7-12-19(21)18-20-13-8-10-15-22(20)25/h7-18,27H,1-6H3 |
InChI-Schlüssel |
KSFFMGCOVIIBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)


![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)




